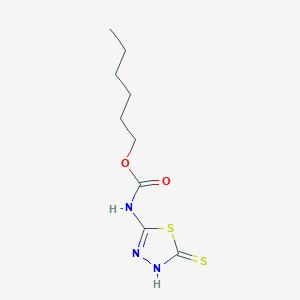

Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate

Description

Properties

CAS No. |

99063-90-8 |

|---|---|

Molecular Formula |

C9H15N3O2S2 |

Molecular Weight |

261.4 g/mol |

IUPAC Name |

hexyl N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)carbamate |

InChI |

InChI=1S/C9H15N3O2S2/c1-2-3-4-5-6-14-8(13)10-7-11-12-9(15)16-7/h2-6H2,1H3,(H,12,15)(H,10,11,13) |

InChI Key |

CCDGMEYYXXAWGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)NC1=NNC(=S)S1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate typically involves the reaction of hexyl isocyanate with 2-amino-5-mercapto-1,3,4-thiadiazole under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfonic acids.

Reduction: The carbonyl group in the carbamate moiety can be reduced to form corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, alcohols, and various substituted thiadiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate has demonstrated significant inhibitory effects on various cancer cell lines. Research indicates that compounds with the thiadiazole scaffold can inhibit tumor growth by targeting specific enzymes involved in cancer progression. For instance, studies have shown that such compounds can inhibit kinases related to cancer cell proliferation .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics. A study highlighted the effectiveness of thiadiazole compounds in inhibiting the growth of resistant bacterial strains .

Case Study: Thiadiazole Derivatives in Cancer Treatment

In a study published in a peer-reviewed journal, researchers synthesized a series of thiadiazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values significantly lower than those of standard chemotherapeutic agents.

Agricultural Applications

Pesticide Development

this compound has potential as an agrochemical agent. Its structure suggests that it could be effective against various agricultural pests and diseases. Research into thiadiazole-based pesticides has shown promise in enhancing crop yield while minimizing environmental impact through targeted pest control mechanisms.

Case Study: Efficacy Against Crop Pathogens

A field trial assessed the efficacy of a thiadiazole-based pesticide formulation containing this compound. The results demonstrated a significant reduction in pathogen incidence on crops such as tomatoes and cucumbers. The treated plants exhibited healthier growth patterns and higher yields compared to untreated controls.

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized to synthesize novel polymers with enhanced properties. The incorporation of thiadiazole units into polymer matrices can improve thermal stability and mechanical strength.

Case Study: Development of Conductive Polymers

Research has explored the use of thiadiazole derivatives in creating conductive polymers for electronic applications. A study demonstrated that incorporating this compound into a polymer matrix resulted in increased electrical conductivity and thermal stability compared to traditional conductive polymers.

Mechanism of Action

The mechanism of action of Hexyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate involves its interaction with biological molecules. The thiadiazole ring can form strong interactions with metal ions, proteins, and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular processes. The carbamate moiety can also interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolylmethylcarbamate Analogs

Several thiazolylmethylcarbamate derivatives (e.g., compounds h , i , and z in ) share a carbamate backbone but replace the hexyl group with a thiazol-5-ylmethyl substituent. Key differences include:

- In contrast, the hexyl group in the target compound prioritizes hydrophobic interactions.

- Biological Implications : Thiazolylmethylcarbamates are often linked to protease inhibition or antiviral activity due to their heteroaromatic moieties . The hexyl variant’s bioactivity profile remains less documented but may diverge due to reduced polarity.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

1,3,4-Thiadiazole Derivatives with Sulfanylidene Groups

highlights N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides (e.g., compound 9 ) as potent analgesics and anti-inflammatory agents. Key comparisons include:

Oxadiazole-Based Sulfanylidene Compounds

The dimethyl sulfoxide (DMSO) solvate of 2,9-bis(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,10-phenanthroline () provides insights into structural influences:

- Planarity and Solubility : The oxadiazole core’s planarity facilitates π-π stacking, while DMSO solvation enhances solubility through hydrogen bonding with N–H groups .

- Divergence : Replacing oxadiazole with thiadiazole (as in the hexyl carbamate) may alter electronic properties and binding kinetics due to sulfur’s larger atomic radius and polarizability.

Research Findings and Implications

- Synthetic Challenges : Crystallographic data for such compounds often rely on SHELXL for refinement, given its robustness in handling small-molecule structures .

- Unanswered Questions : The biological activity and metabolic stability of the hexyl carbamate remain unstudied, warranting comparative assays against documented thiadiazole and oxadiazole derivatives.

Biological Activity

Hexyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms respectively. The presence of the thiadiazole ring contributes to its unique biological properties.

- Antimicrobial Activity : Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

- Anticancer Properties : Studies have demonstrated that derivatives of thiadiazole can induce apoptosis in cancer cells. For instance, certain derivatives have shown potent cytotoxic effects against HeLa cancer cells, with IC50 values significantly lower than that of established chemotherapeutics like sorafenib .

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of metallo-beta-lactamases (MBLs), which are enzymes responsible for antibiotic resistance in various bacteria. This inhibition can restore the efficacy of beta-lactam antibiotics against resistant strains .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Case Studies

- Cytotoxicity in Cancer Cells : A study evaluated several thiadiazole derivatives for their cytotoxic effects on human cancer cell lines including MCF-7 and HepG2. The results indicated that compounds similar to this compound exhibited promising anticancer properties by significantly inhibiting cell proliferation .

- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria. The results highlighted that certain derivatives showed effective inhibition against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

- Enzyme Interaction Studies : Molecular docking studies have demonstrated that this compound can bind effectively to the active sites of MBLs, indicating a strong potential for drug development aimed at overcoming antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.